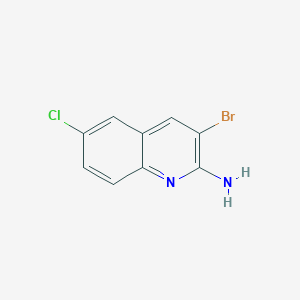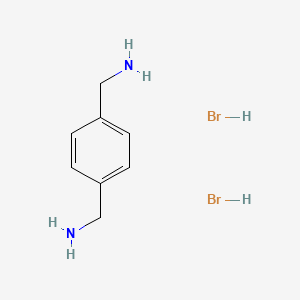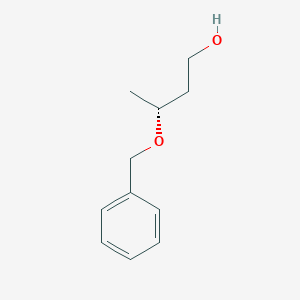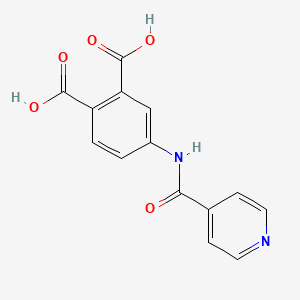
4-(Isonicotinamido)phthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isonicotinamido)phthalic acid is a chemical compound with the molecular formula C14H10N2O5 It is known for its unique structure, which includes both phthalic acid and isonicotinamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isonicotinamido)phthalic acid typically involves the reaction of isonicotinamide with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or dimethylformamide. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Isonicotinamido)phthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
4-(Isonicotinamido)phthalic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials for applications in catalysis and gas storage.
Mechanism of Action
The mechanism of action of 4-(Isonicotinamido)phthalic acid is primarily related to its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting the activity of enzymes or disrupting cellular processes. The compound’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: An amide derivative of isonicotinic acid, used in material synthesis and as a ligand in coordination chemistry.
Nicotinamide: An isomer of isonicotinamide, known for its role in biological systems as a precursor to nicotinamide adenine dinucleotide (NAD+).
Phthalic acid: A precursor to many phthalate esters, used in the production of plasticizers and resins.
Uniqueness
4-(Isonicotinamido)phthalic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and form diverse coordination complexes. This versatility makes it a valuable compound in both fundamental research and practical applications.
Properties
Molecular Formula |
C14H10N2O5 |
|---|---|
Molecular Weight |
286.24 g/mol |
IUPAC Name |
4-(pyridine-4-carbonylamino)phthalic acid |
InChI |
InChI=1S/C14H10N2O5/c17-12(8-3-5-15-6-4-8)16-9-1-2-10(13(18)19)11(7-9)14(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
LDMMEQRJUXHKES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
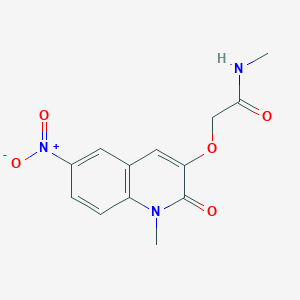
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
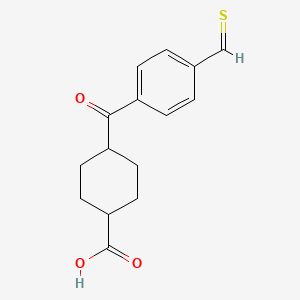


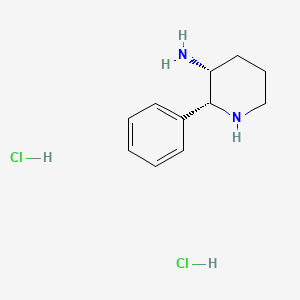
![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)
